molecular formula C5H9NS2 B14160919 3-Ethyl-1,3-thiazolidine-2-thione CAS No. 3484-90-0

3-Ethyl-1,3-thiazolidine-2-thione

Cat. No.: B14160919
CAS No.: 3484-90-0
M. Wt: 147.3 g/mol
InChI Key: GJLYXIHUCPAYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioethers or amides .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,3-thiazolidine-2-thione
  • 1,3-Thiazolidine-2-thione
  • 2-Imino-1,3-dithiolane

Uniqueness

3-Ethyl-1,3-thiazolidine-2-thione is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other thiazolidine derivatives. This ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .

Properties

CAS No.

3484-90-0

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

3-ethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C5H9NS2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3

InChI Key

GJLYXIHUCPAYSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCSC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.